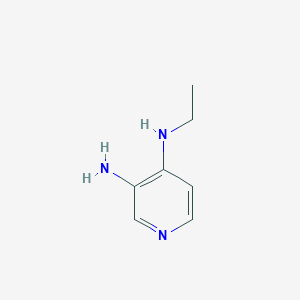

N4-ethylpyridine-3,4-diamine

Description

Properties

IUPAC Name |

4-N-ethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUSOHGUWGRCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476289 | |

| Record name | N4-ethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146950-67-6 | |

| Record name | N4-ethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-ethylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N4 Ethylpyridine 3,4 Diamine and Advanced Derivatives

Direct Synthesis Approaches for N4-ethylpyridine-3,4-diamine

The most straightforward methods for preparing this compound involve the direct modification of the 3,4-pyridinediamine core. These approaches are favored for their atom economy and shorter reaction sequences. However, they present significant challenges in controlling the selectivity of the reaction, as the two amino groups on the pyridine (B92270) ring exhibit different nucleophilic characteristics.

Amine Alkylation Strategies for N4-Substitution

Direct alkylation involves the reaction of 3,4-diaminopyridine (B372788) with an ethylating agent. This method relies on the nucleophilic character of the amino groups attacking the electrophilic ethyl source. The primary challenge is to selectively ethylate the N4 position over the N3 position and to prevent over-alkylation, which would result in the formation of N,N'-diethylpyridine-3,4-diamine or tertiary amines.

The regioselectivity of the alkylation is influenced by both steric and electronic factors. The N4-amino group is generally more nucleophilic due to electronic effects from the ring nitrogen, making it the more likely site for the initial reaction. However, reaction conditions must be carefully controlled. The use of a "hydrogen borrowing" mechanism, where an alcohol (ethanol) serves as the alkylating agent in the presence of a transition metal catalyst (like Ruthenium or Iridium), represents a greener and more controlled alternative to traditional alkyl halides. whiterose.ac.ukacs.org This catalytic cycle temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination in situ. acs.org

Table 1: Reagents for N4-Alkylation of 3,4-Diaminopyridine

| Reagent Class | Specific Example | Role | Key Considerations |

| Alkyl Halides | Ethyl Iodide (C₂H₅I) | Ethylating Agent | High reactivity, risk of over-alkylation, formation of stoichiometric waste. |

| Dialkyl Sulfates | Diethyl Sulfate ((C₂H₅)₂SO₄) | Ethylating Agent | Potent alkylating agent, requires careful handling. |

| Alcohols | Ethanol (B145695) (C₂H₅OH) | Ethylating Agent | Requires a "hydrogen borrowing" catalyst (e.g., Ru, Ir), greener process. acs.org |

| Base | Potassium Carbonate (K₂CO₃) | Acid Scavenger | Used in reactions with alkyl halides to neutralize the generated acid. researchgate.net |

Reductive Amination Pathways for Ethyl Group Introduction

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. researchgate.net In this context, it involves the reaction of 3,4-diaminopyridine with acetaldehyde (B116499) (the aldehyde corresponding to the desired ethyl group). The amine and aldehyde first condense to form an imine or enamine intermediate, which is then reduced in the same pot by a selective reducing agent to yield the final ethylated amine.

The choice of reducing agent is critical. Mild hydride reagents are preferred because they selectively reduce the iminium ion in the presence of the unreacted aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose due to their enhanced stability at neutral or slightly acidic pH and their selectivity for imines over carbonyls. masterorganicchemistry.com Similar to direct alkylation, achieving mono-ethylation at the N4 position is the principal objective. nih.gov

Table 2: Components for Reductive Amination

| Component | Specific Example | Role | Mechanism |

| Amine Source | 3,4-Diaminopyridine | Nucleophile | Provides the nitrogen atom for C-N bond formation. |

| Carbonyl Source | Acetaldehyde (CH₃CHO) | Electrophile | Provides the ethyl group after condensation and reduction. |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Hydride Donor | Selectively reduces the iminium ion intermediate. masterorganicchemistry.com |

| Acid Catalyst | Acetic Acid (AcOH) | Catalyst | Facilitates the formation of the iminium ion for reduction. nih.gov |

Multi-step Synthesis from Pyridine Precursors

When direct approaches are not feasible or result in low yields, multi-step sequences starting from simpler, functionalized pyridine precursors are employed. These methods offer greater control over the final substitution pattern by introducing functional groups in a specific, planned order.

Functionalization of Pyridine Ring Systems

A common and effective strategy for synthesizing diaminopyridines involves the introduction of nitro groups, which can then be reduced to amines. A well-documented route to the 3,4-diaminopyridine core starts with 4-methoxypyridine (B45360). google.com

The synthesis proceeds through several key steps:

Nitration: 4-methoxypyridine is treated with fuming nitric acid in concentrated sulfuric acid. The electron-donating methoxy (B1213986) group at the 4-position directs the electrophilic nitration to the 3-position, yielding 4-methoxy-3-nitropyridine (B17402). google.com

Amination: The resulting 4-methoxy-3-nitropyridine undergoes nucleophilic aromatic substitution. Treatment with strong ammonia (B1221849) water displaces the methoxy group to form 4-amino-3-nitropyridine (B158700). google.com

Reduction: The nitro group of 4-amino-3-nitropyridine is reduced to an amine. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas, which yields the final 3,4-diaminopyridine product. google.com

Once the 3,4-diaminopyridine is formed, the ethyl group can be introduced at the N4 position using the direct methods described in section 2.1. Alternatively, the N-ethyl group can be installed on the 4-amino-3-nitropyridine intermediate prior to the final reduction step.

Table 3: Multi-step Synthesis via Nitration

| Step | Starting Material | Reagents | Product | Reference |

| 1. Nitration | 4-Methoxypyridine | Fuming HNO₃, H₂SO₄ | 4-Methoxy-3-nitropyridine | google.com |

| 2. Amination | 4-Methoxy-3-nitropyridine | Concentrated NH₄OH | 4-Amino-3-nitropyridine | google.com |

| 3. Reduction | 4-Amino-3-nitropyridine | H₂, Pd/C | 3,4-Diaminopyridine | google.com |

Halopyridines are exceptionally versatile intermediates in organic synthesis, as the halogen atom can serve as a leaving group for nucleophilic substitution or participate in cross-coupling reactions. nih.gov Developing synthetic routes to this compound via halogenated precursors requires precise control over the initial halogenation of the pyridine ring.

Different positions on the pyridine ring can be selectively halogenated depending on the reaction conditions and the reagents used.

4-Position Halogenation: Strategies have been developed to install a halogen at the 4-position of unactivated pyridines. One such method involves the use of specially designed phosphine (B1218219) reagents that are installed at the 4-position and subsequently displaced by a halide nucleophile. nih.govchemrxiv.org

3-Position Halogenation: Electrophilic aromatic substitution on pyridine is difficult but typically directs to the 3-position under harsh conditions (e.g., elemental halides with a Lewis acid at high temperatures). chemrxiv.orgabertay.ac.uk A milder, more recent method involves a temporary ring-opening of the pyridine to form a reactive Zincke imine intermediate, which undergoes highly regioselective halogenation at the 3-position. chemrxiv.org

A potential multi-step synthesis could involve the 4-halogenation of pyridine, followed by nitration at the 3-position. The two functional groups could then be sequentially replaced by an amino group and an ethylamino group to construct the final product.

Table 4: Regioselective Halogenation of Pyridine

| Target Position | Reagent/Method | Conditions | Type | Reference |

| 3-Position | Br₂, Fuming H₂SO₄ | High Temperature | Electrophilic Substitution | abertay.ac.uk |

| 3-Position | Zincke Imine Intermediate + N-halosuccinimide | Mild | Ring-opening/Halogenation | chemrxiv.org |

| 4-Position | Designed Phosphine Reagent + Halide Source | Mild | Phosphonium Salt Displacement | nih.govchemrxiv.org |

Reduction of Nitro and Other Functional Groups

A cornerstone in the synthesis of this compound and its analogues is the reduction of a nitro group to form a primary amine. This transformation is typically one of the final steps in the synthetic sequence to furnish the 1,2-diamine moiety on the pyridine ring. The choice of reducing agent is critical and is often determined by the presence of other functional groups within the molecule.

Commonly employed methods for the reduction of aromatic nitro groups in the synthesis of pyridine derivatives include:

Catalytic Hydrogenation: This is a widely used method due to its efficiency and clean reaction profile. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently utilized. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol (B129727). For instance, the synthesis of N4-Benzylpyridine-3,4-diamine, a related analogue, is achieved with a 90% yield through the catalytic hydrogenation of N-Benzyl-3-nitropyridin-4-amine using Pd/C in ethanol.

Metal-Based Reductions: The use of metals in an acidic medium is a classic and robust method for nitro group reduction. wikipedia.org Reagents such as iron powder in the presence of acetic acid or hydrochloric acid, and tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are effective. wikipedia.orgstackexchange.com For example, the synthesis of the related 2-Chloro-3,4-diaminopyridine involves the reduction of 4-Amino-3-nitropyridine using stannous chloride dihydrate. chemicalbook.com While effective, these methods often require more rigorous purification to remove residual metal salts.

The following table summarizes common reagents for this key transformation.

Table 1: Reagents for the Reduction of Nitro Groups in Pyridine Synthesis

| Reduction Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas, various solvents (e.g., EtOH, MeOH) | Generally provides high yields and clean products. wikipedia.org |

| Metal in Acid | Fe/HCl, Fe/CH₃COOH | Refluxing acid | Robust and cost-effective method. wikipedia.org |

| Metal Salt | SnCl₂/HCl | Concentrated acid | A standard method for nitro to amine conversion. wikipedia.orgstackexchange.com |

| Sulfide Salts | Na₂S, (NH₄)₂S | Aqueous or alcoholic solution | Can offer selectivity in molecules with multiple nitro groups. wikipedia.org |

Strategies for Introducing the Diamine Moiety

The introduction of the 3,4-diamine functionality onto the pyridine ring is a multi-step process that hinges on strategic functionalization. A common and effective strategy begins with a suitably substituted nitropyridine, which serves as a versatile precursor. mdpi.com

The general synthetic approach can be outlined as follows:

Starting Material Selection: The synthesis often commences with a pyridine ring that is activated for nucleophilic aromatic substitution (SNAr). A typical starting material would be a pyridine derivative containing a nitro group and a leaving group (such as a halogen) at appropriate positions, for example, 2-chloro-5-nitropyridine (B43025) or 4-chloro-3-nitropyridine. mdpi.com

Introduction of the First Amino Group: The first amine, in this case, the ethylamino group, is introduced via an SNAr reaction. The leaving group is displaced by ethylamine (B1201723). For example, reacting a 4-chloropyridine (B1293800) derivative with ethylamine would place the ethylamino group at the C4 position.

Formation of the Second Amino Group: The final step is the reduction of the nitro group (e.g., at the C3 position) to a primary amine, as detailed in section 2.2.2. This reduction yields the desired 1,2-diamine (3,4-diamine) arrangement on the pyridine ring.

This stepwise approach allows for the controlled and regioselective introduction of the two distinct amino groups, yielding the N4-substituted diamine structure.

Synthesis of Halogenated and Substituted this compound Derivatives

The synthesis of halogenated analogues of this compound follows the general strategies outlined above, starting with appropriately halogenated nitropyridine precursors.

Synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine

While commercial sources for 2-Chloro-N4-ethylpyridine-3,4-diamine exist, the synthesis is not extensively detailed in the literature. cymitquimica.combldpharm.com However, a plausible synthetic route can be inferred from established chemical principles. The synthesis would likely start from a precursor such as 2-chloro-4-fluoro-3-nitropyridine (B13152429) or 2,4-dichloro-3-nitropyridine.

A potential pathway involves:

Selective nucleophilic aromatic substitution at the C4 position with ethylamine to yield 2-chloro-N4-ethyl-3-nitropyridin-4-amine. The greater lability of the C4 halogen compared to the C2 halogen facilitates this regioselectivity.

Subsequent reduction of the nitro group at the C3 position using a standard method, such as catalytic hydrogenation or reduction with SnCl₂, would afford the final product, 2-Chloro-N4-ethylpyridine-3,4-diamine.

A related synthesis is that of the parent compound, 2-Chloro-3,4-diaminopyridine, which is prepared by the reduction of 4-amino-2-chloro-3-nitropyridine. chemicalbook.com

Synthesis of 5-Bromo-N4-ethylpyridine-3,4-diamine

The synthesis of 5-Bromo-N4-ethylpyridine-3,4-diamine, which is commercially available, follows a similar logic. nih.govbldpharm.com A practical synthesis would likely commence from a precursor like 5-bromo-4-chloro-3-nitropyridine.

The proposed synthetic route is:

Nucleophilic Substitution: Reaction of 5-bromo-4-chloro-3-nitropyridine with ethylamine. The chlorine atom at the C4 position is activated by the adjacent nitro group and is readily displaced by ethylamine to form 5-bromo-N4-ethyl-3-nitropyridin-4-amine.

Nitro Group Reduction: The intermediate is then subjected to reduction to convert the nitro group at C3 into a primary amine. This step yields the target compound, 5-Bromo-N4-ethylpyridine-3,4-diamine.

Preparation of Other Structurally Modified Analogues

The synthetic methodologies described are versatile and can be adapted to produce a variety of structurally modified analogues. By varying the starting nitropyridine and the amine nucleophile, a diverse library of derivatives can be accessed.

For example, the synthesis of N4-methylpyridine-3,4-diamine follows an analogous pathway, utilizing methylamine (B109427) instead of ethylamine in the nucleophilic substitution step, followed by nitro group reduction. sigmaaldrich.com Similarly, syntheses of other derivatives, such as 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine , have been reported starting from 2-chloro-5-nitropyridine, which is first reacted with N-phenylpiperazine and then undergoes nitro group reduction. mdpi.com This highlights the robustness of using nitropyridine intermediates for creating a wide range of substituted pyridine diamines.

Comparative Analysis of Synthetic Routes

The predominant synthetic strategy for this compound and its derivatives involves a convergent approach centered on a nitropyridine intermediate. This overarching methodology offers several advantages, including modularity and access to a wide range of precursors. However, the specific choice of reagents and conditions for the key steps, particularly the reduction, presents a point of comparison.

Table 2: Comparative Analysis of Synthetic Methodologies

| Feature | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl) |

|---|---|---|

| Precursor | Halogenated Nitropyridine | Halogenated Nitropyridine |

| Key Step | Reduction of nitro group | Reduction of nitro group |

| Advantages | - High yields

Evaluation of Reaction Efficiencies and Yield Optimization

The synthesis of this compound typically proceeds through a multi-step process, with a key step being the reduction of a nitro-substituted precursor. A common strategy involves the initial synthesis of an N-ethyl-3-nitropyridin-4-amine intermediate, which is then reduced to the desired diamine. The efficiency and yield of this process are highly dependent on the chosen reagents and reaction conditions.

A representative and analogous synthesis for the closely related N4-methylpyridine-3,4-diamine involves the catalytic hydrogenation of N-methyl-3-nitropyridin-4-amine. This process can be adapted for the synthesis of the ethyl derivative. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol or ethanol. Hydrogen gas is introduced at atmospheric pressure, and the reaction is allowed to proceed at room temperature for a period of 12 to 18 hours. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can then be purified by recrystallization.

Optimization of this synthetic route involves several key parameters. The choice of solvent can significantly impact the reaction; for instance, polar aprotic solvents are often favored for the reduction of the nitro group. The catalyst loading, typically around 5-10% Pd/C, and the reaction temperature are also critical factors that can be adjusted to maximize the yield. For instance, in the synthesis of N4-benzylpyridine-3,4-diamine, a 90% yield was achieved through catalytic hydrogenation using ethanol as the solvent.

The table below outlines various conditions that can be optimized for the synthesis of N4-alkylated pyridine-3,4-diamines, with data extrapolated from the synthesis of analogous compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |

| Catalyst | Raney Nickel | Platinum on Carbon (Pt/C) | Palladium on Carbon (Pd/C) | 10% Pd/C |

| Solvent | Methanol | Ethanol | Dichloromethane | Ethanol |

| Temperature | 25°C | 50°C | 80°C (reflux) | Room Temperature |

| Pressure | 1 atm | 5 atm | 10 atm | 1 atm |

| Reaction Time | 6 hours | 12 hours | 24 hours | 12-18 hours |

| Yield | Moderate | High | High | >90% (for analogues) |

Data in this table is based on the synthesis of analogous N-alkylated pyridine-3,4-diamines and represents typical conditions for optimization.

Consideration of Green Chemistry Principles and Sustainable Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods in organic chemistry. acs.org The synthesis of this compound and its derivatives is no exception, with researchers exploring various green chemistry approaches to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. google.com

One of the key principles of green chemistry is the use of safer solvents. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. As such, there is growing interest in the use of greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.gov For the synthesis of pyridine derivatives, water has been shown to be an effective solvent in some cases, offering benefits such as improved reactivity and simplified workup procedures. nih.gov

The use of heterogeneous catalysts, such as the previously mentioned Pd/C, is another important aspect of green synthesis. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. google.com Research is ongoing to develop more efficient and recyclable catalysts for the N-alkylation of amines. google.com

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of pyridine derivatives. acs.org Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.org Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach by completely eliminating the need for a solvent. acs.org

The following table summarizes some green chemistry approaches that can be applied to the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Solvent | Dichloromethane, Toluene | Water, Ethanol, PEG | Reduced toxicity, improved safety, easier disposal |

| Catalyst | Homogeneous catalysts | Heterogeneous catalysts (e.g., Pd/C) | Easy separation and recyclability, reduced waste |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Reduced reaction times, improved yields, energy efficiency |

| Reaction Type | Multi-step synthesis with protection/deprotection | One-pot multi-component reactions | Increased atom economy, reduced waste, simplified procedures |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and environment of each atom can be determined.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

The ¹H and ¹³C NMR spectra of N4-ethylpyridine-3,4-diamine provide fundamental information about the number and types of proton and carbon environments within the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted with high accuracy by comparison with structurally similar compounds, such as N4,N4-dimethylpyridine-3,4-diamine rsc.org.

The synthesis of related N4-substituted-pyridine-3,4-diamines is often achieved through the reduction of the corresponding 3-nitro precursor. For instance, the reduction of N,N-dimethyl-3-nitropyridin-4-amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields N4,N4-dimethylpyridine-3,4-diamine rsc.org. The spectroscopic data from this analog provides a strong basis for interpreting the spectra of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the protons of the two amine groups. The pyridine ring protons would appear as a set of coupled multiplets in the aromatic region. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet. The amine protons (NH and NH₂) would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The pyridine ring carbons would resonate in the aromatic region of the spectrum. The two carbons of the ethyl group would appear in the aliphatic region. The number of signals would confirm the symmetry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H | 7.8 - 8.2 | m |

| Pyridine H | 6.6 - 6.8 | d |

| -NH₂ | 3.5 - 4.5 | br s |

| -NH- | 4.0 - 5.0 | br s |

| -CH₂- (ethyl) | 3.0 - 3.4 | q |

| -CH₃ (ethyl) | 1.1 - 1.4 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (quaternary) | 145 - 150 |

| Pyridine C-H | 138 - 142 |

| Pyridine C (quaternary) | 135 - 138 |

| Pyridine C (quaternary) | 115 - 120 |

| Pyridine C-H | 110 - 115 |

| -CH₂- (ethyl) | 40 - 45 |

| -CH₃ (ethyl) | 14 - 18 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of this compound by revealing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the coupling relationships between protons. Cross-peaks would be expected between the adjacent protons on the pyridine ring. Additionally, a clear correlation between the methylene and methyl protons of the ethyl group would be observed, confirming the ethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively assign the carbon signals for the protonated carbons of the pyridine ring and the ethyl group by correlating them to their attached protons.

Impact of Solvent Selection on NMR Spectral Features

The choice of solvent for NMR analysis can significantly influence the observed chemical shifts, particularly for protons involved in hydrogen bonding, such as those of the amine groups. In aprotic solvents like chloroform-d (B32938) (CDCl₃), the amine proton signals are often broad and their positions can vary with concentration. In protic or hydrogen-bond accepting solvents like DMSO-d₆ or methanol-d₄, the amine protons may exchange with solvent deuterium, leading to signal broadening or disappearance. The chemical shifts of the pyridine ring protons can also be affected by the solvent's polarity and its ability to interact with the nitrogen atom of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the expected molecular formula is C₇H₁₁N₃. fluorochem.co.uk The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the molecular formula. Based on available data for the compound, the molecular weight is approximately 137.19 g/mol . fluorochem.co.uk

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₂N₃⁺ | 138.1026 |

| [M+Na]⁺ | C₇H₁₁N₃Na⁺ | 160.0845 |

Analysis of Fragmentation Patterns for Structural Insights

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable clues about its structure. In the mass spectrum of this compound, characteristic fragmentation pathways would be expected. These could include the loss of the ethyl group, cleavage of the C-N bonds of the amino groups, and fragmentation of the pyridine ring itself. The analysis of these fragments helps to piece together the molecular structure and confirm the presence of the ethylamino and amino substituents on the pyridine core.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds.

Identification and Assignment of Key Functional Group Vibrations

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary and secondary amine groups, the pyridine ring, and the ethyl substituent. Based on data from analogous compounds such as 3,4-diaminopyridine (B372788) and N4-methylpyridine-3,4-diamine, the key vibrational modes can be assigned. chemicalbook.com

The N-H stretching vibrations of the primary (at position 3) and secondary (at position 4) amine groups are anticipated to appear in the region of 3500-3300 cm⁻¹. Specifically, the primary amine group would likely show two distinct bands corresponding to asymmetric and symmetric stretching modes. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl group are expected in the 3100-3000 cm⁻¹ and 2975-2850 cm⁻¹ regions, respectively.

The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1650-1450 cm⁻¹ range. smolecule.com The N-H bending, or scissoring, vibration of the amine groups is also expected within this region, often around 1640-1560 cm⁻¹. uni.lu Vibrations associated with the C-N bonds of the amino groups and the ethyl group would be found in the fingerprint region of the spectrum.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3500 - 3300 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aliphatic (C-H) | Stretching | 2975 - 2850 |

| Pyridine/Phenyl (C=C, C=N) | Ring Stretching | 1650 - 1450 |

| Amine (N-H) | Bending (Scissoring) | 1640 - 1560 |

| Aromatic (C-H) | Out-of-Plane Bending | 900 - 675 |

Note: The data in this table is predictive and based on established group frequencies from analogous compounds. chemicalbook.comsmolecule.comuni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Investigation of Electronic Transitions and Chromophore Characteristics

The UV-Vis spectrum of this compound is characterized by electronic transitions within its conjugated π-system, which includes the pyridine ring and the amino substituents. The primary absorptions are expected to be due to π → π* transitions, which are typically intense and occur in the UV region.

Analogous aromatic amines and pyridine derivatives exhibit strong absorption bands in this region. researchgate.netnih.gov For instance, studies on similar compounds show absorption maxima that can be attributed to these π → π* transitions. smolecule.com The presence of the amino groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted pyridine. Additionally, less intense n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed.

Table 2: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Range/Value | Transition Type |

| λmax 1 | ~260 - 280 nm | π → π |

| λmax 2 | ~300 - 330 nm | n → π |

Note: The data in this table is predictive and based on the analysis of analogous compounds. smolecule.comresearchgate.netnih.gov

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the solid-state conformation and intermolecular interactions can be inferred from the crystallographic analysis of related diaminopyridine derivatives.

Determination of Solid-State Molecular Conformation and Geometry

The molecular geometry of this compound in the solid state would be influenced by a balance of factors including the planarity of the pyridine ring and the steric hindrance introduced by the ethyl group. The pyridine ring itself is aromatic and therefore largely planar. The exocyclic amino groups will also tend to be coplanar with the ring to maximize electronic conjugation.

However, the ethyl group attached to the N4-amine introduces some conformational flexibility. The torsion angles involving the C-C and C-N bonds of the ethyl group will determine its orientation relative to the pyridine ring. It is expected that the molecule will adopt a conformation that minimizes steric clashes.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dominated by intermolecular hydrogen bonding. The primary and secondary amine groups are excellent hydrogen bond donors, while the pyridine nitrogen and the amine nitrogens can act as hydrogen bond acceptors.

Table 3: Predicted Key Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (primary amine) | N (pyridine), N (amine) |

| Hydrogen Bonding | N-H (secondary amine) | N (pyridine), N (amine) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Note: This table outlines the expected primary intermolecular interactions based on the molecular structure. mdpi.com

Specialized Spectroscopic Techniques for Metal Complexes of this compound

The electronic structure and magnetic properties of transition metal complexes are of paramount importance for understanding their reactivity, bonding, and potential applications in areas like catalysis and materials science. Specialized spectroscopic techniques are indispensable for probing these characteristics. For paramagnetic metal complexes, which possess one or more unpaired electrons, Electron Paramagnetic Resonance (EPR) spectroscopy, Magnetic Circular Dichroism (MCD) spectroscopy, and variable-temperature magnetic susceptibility measurements are particularly insightful.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. scispace.comresearchgate.net It is highly sensitive to the electronic environment of a paramagnetic metal center, providing detailed information about its oxidation state, coordination geometry, and the nature of the metal-ligand bonds. acs.orgnih.gov

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong external magnetic field. researchgate.net This absorption corresponds to the transition of the electron spin from a lower energy state to a higher energy state, a phenomenon known as Zeeman splitting. The resulting EPR spectrum is typically presented as the first derivative of the absorption signal. scispace.com

For metal complexes in a frozen solution or powder form, the spectrum often exhibits anisotropy, meaning the signal's appearance depends on the orientation of the molecule relative to the magnetic field. This anisotropy is reflected in the g-tensor, which has principal components (gₓ, gᵧ, g₂) that characterize the electronic structure and symmetry of the metal site. acs.orgnih.gov Furthermore, the interaction of the unpaired electron with magnetic nuclei in the vicinity (hyperfine coupling) can cause further splitting of the EPR signal, providing crucial information about the atoms bonded to the metal and the delocalization of the unpaired electron onto the ligands. acs.org

While specific EPR data for this compound complexes are not available, studies on copper(II) complexes with other pyridine-based ligands, such as bis-(3-hydroxy-4-pyridinonato) copper(II), demonstrate the power of this technique. In these systems, EPR spectra can reveal the presence of multiple copper species in solution, with the ratio depending on the solvent, and provide insights into the coordination environment and the affinity of the complex for hydrophobic settings. rsc.org For instance, the g-values and hyperfine coupling constants (A-values) are distinctive for different coordination geometries and solvent interactions.

Table 1: Illustrative EPR Spectral Parameters for a Hypothetical Paramagnetic Metal Complex

This table illustrates the type of data obtained from an EPR experiment on a hypothetical S=1/2 metal complex, such as a Cu(II) or a low-spin Co(II) complex, which would be relevant for characterizing a complex of this compound.

| Parameter | Value | Interpretation |

| g-values | Reflect the electronic structure and symmetry of the metal center. | |

| gx | 2.04 | Component of the g-tensor along the x-axis. |

| gy | 2.09 | Component of the g-tensor along the y-axis. |

| gz | 2.25 | Component of the g-tensor along the z-axis. An axial or rhombic spectrum indicates lower symmetry than cubic. |

| Hyperfine Coupling (A) | Measures the interaction between the electron spin and a nuclear spin (e.g., ⁶³Cu, ⁶⁵Cu, ¹⁴N). | |

| Az (Cu) | 160 x 10⁻⁴ cm⁻¹ | Hyperfine coupling to the copper nucleus along the z-axis. Provides information on the character of the metal-ligand bond. |

| AN (N) | 12 x 10⁻⁴ cm⁻¹ | Superhyperfine coupling to a nitrogen nucleus from the ligand. Confirms coordination of the nitrogen atom to the metal center. |

Magnetic Circular Dichroism (MCD) is a powerful absorption spectroscopy technique that measures the difference in absorption of left and right circularly polarized light by a sample in a strong magnetic field. rsc.orgresearchgate.net Unlike natural circular dichroism, which requires a chiral sample, MCD can be used for both chiral and achiral molecules. rsc.org It is particularly valuable for studying the electronic transitions in paramagnetic systems, as the signal intensity is often temperature-dependent, allowing for the differentiation of overlapping electronic bands that may be unresolved in a standard absorption spectrum. researchgate.netrochester.edu

MCD spectroscopy provides detailed insight into the ground and excited electronic states of a metal complex, including information about spin states and the symmetry of molecular orbitals. rsc.orgresearchgate.net The technique relies on the Zeeman effect, where the magnetic field lifts the degeneracy of electronic states. researchgate.net The resulting MCD spectrum consists of A-, B-, and C-terms. C-terms are particularly important for paramagnetic complexes; they arise from the differential population of Zeeman-split sublevels in the ground state and are strongly temperature-dependent. rsc.org

Although no MCD spectra have been published for metal complexes of this compound, extensive work on other systems, such as iron(IV)-oxo complexes with pyridine-containing ligands, highlights the utility of MCD. scispace.comrsc.org In these studies, MCD, in conjunction with computational calculations, allows for the unambiguous assignment of ligand-field and charge-transfer transitions. rsc.org The sign and temperature dependence of MCD signals are used to determine the nature of the orbitals involved in electronic transitions, providing a detailed picture of the electronic structure. scispace.comrsc.org For instance, the analysis of MCD spectra helped to demonstrate that the electronic structure of a mononuclear Fe(IV)=O site was not significantly perturbed upon binding to another iron center in a dinuclear complex. rsc.org

Table 2: Representative MCD Data for a Hypothetical Paramagnetic Transition Metal Complex

This table shows the kind of information that can be extracted from an MCD spectrum, which would be applicable to the study of a metal complex of this compound. The data is based on findings for iron complexes with related ligands. rsc.org

| Transition Energy (cm⁻¹) | Absorption (ε, M⁻¹cm⁻¹) | MCD (Δε, M⁻¹cm⁻¹T⁻¹) | Assignment |

| ~12,500 | Low | Positive, Temp. Dependent (C-term) | Ligand Field (d-d) transition |

| ~16,000 | Moderate | Negative, Temp. Dependent (C-term) | Ligand Field (d-d) transition |

| ~22,000 | High | Derivative Shape (A-term) | Ligand-to-Metal Charge Transfer (LMCT) |

| ~28,000 | Very High | Positive, Temp. Dependent (C-term) | Ligand-to-Metal Charge Transfer (LMCT) |

Variable-temperature magnetic susceptibility measurements are a cornerstone of coordination chemistry, providing fundamental information about the number of unpaired electrons in a metal complex and the nature of magnetic interactions between metal centers in polynuclear systems. uctm.edulibretexts.org The magnetic susceptibility (χ) of a material is a measure of how it responds to an applied magnetic field. For paramagnetic materials, this response is temperature-dependent and follows the Curie-Weiss law, χ = C / (T - θ), where C is the Curie constant (related to the number of unpaired electrons) and θ is the Weiss constant (indicating magnetic interactions). uctm.edu

By measuring the magnetic susceptibility over a wide range of temperatures (typically from ~2 K to 300 K), a plot of χT versus T can be generated. For a simple paramagnetic complex with no magnetic interactions, this plot should be a horizontal line. uwimona.edu.jm Deviations from this behavior are highly informative:

Antiferromagnetic coupling: In polynuclear complexes where adjacent metal centers have their electron spins aligned in opposite directions, the χT value will decrease as the temperature is lowered. nih.govmdpi.com

Ferromagnetic coupling: If the spins on adjacent metal centers align in the same direction, the χT value will increase as the temperature is lowered. at.uaacs.org

Spin-crossover: For some complexes (notably of Fe(II), Fe(III), and Co(II)), a change in temperature can induce a transition between a high-spin (more unpaired electrons) and a low-spin (fewer unpaired electrons) state. This results in an abrupt change in the χT value over a specific temperature range. researchgate.net

While no magnetic susceptibility data exist for this compound complexes, studies on trinuclear transition metal complexes with bridging triazole ligands show how this technique can quantify weak antiferromagnetic interactions between metal ions. nih.govmdpi.com Similarly, investigations of copper(II) complexes containing the related ligand 4-ethylpyridine (B106801) have revealed strong ferromagnetic interactions mediated by bridging ligands like azide. at.ua These examples underscore how magnetic susceptibility measurements can elucidate the magnetic ground state and the magnitude of the exchange interaction (J) between metal centers. nih.gov

Table 3: Illustrative Magnetic Data for Di- and Trinuclear Metal Complexes

This table presents typical magnetic data for polynuclear complexes, demonstrating the information that would be sought from a study of this compound complexes. Data is based on findings for related systems. nih.govmdpi.com

| Complex Type | Temperature Range (K) | χT at 300 K (cm³ K mol⁻¹) | Behavior as T decreases | Exchange Coupling Constant (J, cm⁻¹) | Magnetic Interaction |

| Trinuclear Mn(II) Complex mdpi.com | 2 - 300 | ~12.9 | Decreases below 70 K | -0.4 K (~ -0.28 cm⁻¹) | Weak Antiferromagnetic |

| Trinuclear Ni(II) Complex mdpi.com | 2 - 300 | ~3.3 | Decreases below 150 K | -7.5 K (~ -5.2 cm⁻¹) | Antiferromagnetic |

| Dinuclear Cu(II) Azido Complex at.ua | 2 - 300 | ~0.9 | Increases | > +200 | Strong Ferromagnetic |

| Fe(II) Spin-Crossover Complex researchgate.net | 80 - 330 | ~3.5 (HS) to ~0.1 (LS) | Abrupt drop at T₁/₂ | N/A | Spin Transition |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure to predict its geometry, reactivity, and spectroscopic properties. wikipedia.orgmdpi.com

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional structure of a molecule. For diaminopyridine derivatives, such as 2,6-diaminopyridine (B39239) (2,6-DAP) and 2,3-diaminopyridine (B105623) (DAP), calculations are typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p). tandfonline.comrsisinternational.org These calculations yield key geometric parameters, including bond lengths and angles, which show strong correlation with experimental data. tandfonline.com

Electronic structure analysis focuses on molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsisinternational.org The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. rsisinternational.org For instance, studies on 2,3-diaminopyridine have used HOMO and LUMO values to predict its potential as a corrosion inhibitor. rsisinternational.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. tandfonline.comrsisinternational.org MEP maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack, thereby highlighting potential reactive sites. tandfonline.com

Table 1: Representative Geometric Parameters for Diaminopyridine Derivatives from DFT Calculations

| Parameter | Bond | Calculated Value (Å/°) | Experimental Value (Å/°) |

|---|---|---|---|

| Bond Length | C-N | 1.33 - 1.38 Å | 1.35 - 1.36 Å |

| Bond Length | C-C (ring) | 1.38 - 1.41 Å | 1.37 - 1.41 Å |

| Bond Angle | C-N-C (ring) | ~117° | ~117.5° |

| Bond Angle | N-C-C (ring) | ~123° | ~123.4° |

Data derived from studies on 2,6-diaminopyridine using the B3LYP/6–311++G(d,p) method. tandfonline.com

DFT calculations are instrumental in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. tandfonline.comacs.org By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is then compared with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy. tandfonline.com

This correlation allows for a detailed and accurate assignment of specific vibrational modes, such as C-H stretching, N-H stretching, and C=C ring vibrations, to the observed experimental bands. tandfonline.comacs.org For example, in a study of 2,6-diaminopyridine, calculated C-C stretching vibrations were identified at frequencies including 1586, 1577, and 1561 cm⁻¹, while C-N vibrations were computed at frequencies such as 1577, 1560, and 1442 cm⁻¹. tandfonline.com The close agreement between calculated and experimental spectra confirms the accuracy of both the structural model and the vibrational assignments.

Table 2: Predicted Vibrational Frequencies for Functional Groups in Diaminopyridine Analogs

| Functional Group | Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3180 |

| Amine N-H | Stretching | 3400 - 3550 |

| Pyridine (B92270) Ring C=C/C=N | Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Data based on findings for 2,6-diaminopyridine and other pyridine derivatives. tandfonline.comacs.org

For instance, DFT studies on the reactions of diamine-ligated metal complexes have been used to explore possible mechanistic pathways. acs.org Calculations can identify the most energetically favorable route, revealing how bonds are broken and formed and identifying key intermediates. acs.org While a specific reaction mechanism for N4-ethylpyridine-3,4-diamine is not detailed in available literature, this computational approach is fundamental to understanding its synthesis and chemical reactivity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (a ligand), such as this compound, might interact with a biological macromolecule, typically a protein. tandfonline.comnih.gov These methods are crucial in drug discovery and molecular biology. kallipos.gr

Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a protein target. tandfonline.com The process generates various possible binding poses and assigns a score to each, with lower scores generally indicating a more favorable binding affinity. nih.gov Studies on diaminopyridine-based compounds, such as pyrido[2,3-b]pyrazine (B189457) derivatives, have used docking to predict their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Following docking, molecular dynamics (MD) simulations can be employed. MD simulates the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. tandfonline.com These simulations can be used to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. For 2,6-diaminopyridine, MD simulations were used to delineate its binding affinity toward human carbonic anhydrase II. tandfonline.com

Table 3: Examples of Predicted Binding Affinities for Diaminopyridine Derivatives with Protein Targets

| Compound Class | Protein Target | Predicted Affinity (IC₅₀ or Binding Energy) |

|---|---|---|

| Pyrido[2,3-b]pyrazine derivative | Acetylcholinesterase (AChE) | 0.466 µM (IC₅₀) |

| Pyrido[2,3-b]pyrazine derivative | Butyrylcholinesterase (BChE) | 1.89 µM (IC₅₀) |

| 2-Aminopyridine (B139424) derivative | S. aureus target (4URM) | -7.9 kcal/mol (Binding Energy) |

| 2-Aminopyridine derivative | B. subtilis target (2RHL) | -7.2 kcal/mol (Binding Energy) |

Data derived from docking and experimental studies on various diaminopyridine derivatives. nih.govmdpi.com

Beyond predicting affinity, docking and MD simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the protein's binding site. mdpi.comd-nb.info

For example, docking studies of 2-aminopyridine derivatives revealed specific hydrogen bond interactions with the active sites of bacterial protein targets, explaining their observed antibacterial activity. mdpi.com Similarly, the binding mode of pyrido[2,3-b]pyrazines with cholinesterases was analyzed to understand the structural basis for their inhibitory function. nih.gov Visualizing these interactions helps researchers understand the mechanism of action at a molecular level and provides a rational basis for designing new, more potent derivatives. tandfonline.comnih.gov

Conformational Analysis in Solution and Biological Environments

The three-dimensional structure, or conformation, of this compound is critical to its function, as it dictates how the molecule interacts with biological targets. Conformational analysis aims to identify the most stable arrangements of a molecule's atoms. The flexibility of the N4-ethyl group and the potential for rotation around the C-N bond, along with the orientation of the amino groups, results in multiple possible conformers.

In different environments, such as in an aqueous solution or within a protein's binding pocket, the conformational preferences of the molecule can change significantly. Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of different conformers, identifying the most stable, low-energy states. repec.org For instance, studies on related diaminopyridine structures have used DFT to optimize molecular geometry and understand structural stability. researchgate.net The presence of intramolecular hydrogen bonds, for example between the hydrogen of the 3-amino group and the nitrogen of the 4-ethylamino group, can significantly influence the planarity and conformational rigidity of the molecule.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time in a simulated biological environment, such as in water or a lipid bilayer. mdpi.com MD simulations can reveal how the molecule flexes, rotates, and interacts with surrounding solvent molecules, providing a more realistic picture of its conformational landscape than static calculations alone. For related aminopyridine inhibitors, MD simulations have been crucial in understanding how they maintain their binding mode within a target protein's active site. nih.gov The protonation state of the pyridine nitrogen and amino groups, which is dependent on the pH of the environment, can also dramatically alter conformational preferences, an effect that has been observed in other oligoamides of diaminopyridines. uni-muenchen.de

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model could predict their potency as, for example, kinase inhibitors or antimicrobial agents, based on variations in their structural features. ajrconline.org

The process involves creating a dataset of compounds with known activities and calculating a range of molecular descriptors for each. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. Such models have been successfully developed for various aminopyridine derivatives to predict their inhibitory effects against targets like Janus kinase 2 (JAK2) and nitric oxide synthases. tandfonline.comnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several types, each capturing different physicochemical properties. For a QSAR study on this compound and its analogs, a wide array of descriptors would be calculated.

1D and 2D Descriptors: These include basic properties like molecular weight, atom counts, and topological indices which describe molecular branching and connectivity.

3D Descriptors: These relate to the three-dimensional structure of the molecule, such as molecular volume, surface area, and shape indices.

Quantum-Chemical Descriptors: Calculated using methods like DFT, these describe the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment (µ), and partial atomic charges. researchgate.netscirp.org These descriptors are critical for understanding chemical reactivity and intermolecular interactions.

The table below provides examples of molecular descriptors that would be calculated for this compound for use in a QSAR model.

| Descriptor Category | Descriptor Name | Description | Hypothetical Value for this compound |

| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 137.18 g/mol |

| Topological (2D) | Wiener Index | A distance-based index related to molecular branching. | 45 |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. | ~150 Ų |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 eV |

| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1.2 eV |

| Quantum-Chemical | HOMO-LUMO Gap | The difference in energy between HOMO and LUMO; relates to chemical stability. | 6.7 eV |

| Quantum-Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.5 D |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures hydrophobicity. | 1.35 |

Once descriptors are calculated for a series of this compound analogs with known biological activities (e.g., IC₅₀ values), a predictive model can be built. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. ajrconline.org

For more complex, three-dimensional data, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. These 3D-QSAR techniques generate fields around aligned molecules to represent their steric and electrostatic properties, correlating these fields with activity. nih.govtandfonline.com For instance, a 3D-QSAR model for aminopyridine-based inhibitors could reveal that bulky, electropositive substituents at one position increase potency, while electronegative groups at another position decrease it. nih.gov

The predictive power of a QSAR model is rigorously validated using statistical metrics like the correlation coefficient (r²), which measures how well the model fits the data, and the cross-validated correlation coefficient (q²), which assesses its predictive ability. nih.govnih.gov A robust model can then be used to predict the potency of newly designed virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. tandfonline.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the distribution of charge on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, including biological targets like proteins and nucleic acids. tandfonline.com The MEP map is colored according to electrostatic potential: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). nih.gov

For this compound, an MEP map would show strong negative potential (red) around the electronegative pyridine nitrogen atom and the nitrogens of the amino groups, identifying these as likely sites for hydrogen bond acceptance. scirp.orgresearchgate.net Conversely, the hydrogen atoms of the amino groups would exhibit positive potential (blue), marking them as hydrogen bond donor sites. tandfonline.com

Analyzing the MEP map helps predict the molecule's reactivity in chemical reactions and its preferred binding orientation within a receptor's active site. repec.org For example, if a target protein has a pocket lined with acidic residues (like aspartate or glutamate), the more positive regions of this compound would likely orient towards them to form favorable electrostatic interactions or hydrogen bonds. This type of analysis is a cornerstone of rational drug design.

In Silico Screening and Lead Optimization Strategies

Once a lead compound like this compound is identified, in silico screening and lead optimization strategies are used to design analogs with improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles.

Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This can be done through ligand-based methods, which search for molecules with similar features to a known active compound, or structure-based methods, which use molecular docking to fit compounds into the 3D structure of the target protein. researchgate.netnih.gov

Lead optimization involves the iterative design and evaluation of new analogs based on the initial lead. For this compound, this could involve several strategies:

Substituent Modification: Systematically altering the ethyl group at the N4 position (e.g., replacing it with larger alkyl or aryl groups) or adding substituents to the pyridine ring to explore the steric and electronic requirements of the binding pocket. nih.gov

Scaffold Hopping: Replacing the pyridine-diamine core with a different chemical scaffold that maintains the key pharmacophoric features, potentially leading to novel intellectual property and improved properties.

Fragment-Based Growth: If the binding mode is known, small chemical fragments can be added to the lead structure to form new interactions with previously unoccupied regions of the binding site, thereby increasing affinity. nih.gov

ADMET Profiling: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. This helps to eliminate compounds with poor drug-like properties early in the design process. sysrevpharm.orgnih.gov

These computational strategies accelerate the drug discovery cycle by focusing synthetic efforts on compounds with the highest probability of success.

Chemical Reactivity and Mechanistic Investigations

Amine-Based Reactions of N4-ethylpyridine-3,4-diamine

The presence of two distinct amino groups, a primary and a secondary amine, allows for a range of reactions typical of these functionalities. The relative reactivity of these two sites is influenced by electronic and steric factors.

N-Alkylation and Acylation Reactions

The amino groups of this compound are nucleophilic and readily undergo alkylation and acylation reactions. While specific studies on the N-ethyl derivative are not extensively documented, the reactivity can be inferred from related compounds such as N4-methylpyridine-3,4-diamine . The primary amino group at the C3 position and the secondary amino group at the C4 position can both be targeted by alkylating and acylating agents.

N-Alkylation: The introduction of further alkyl groups onto the nitrogen atoms can be achieved using alkyl halides. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide. The regioselectivity of this reaction (i.e., whether alkylation occurs at N3 or N4) will depend on the reaction conditions and the steric bulk of the alkylating agent. It is plausible that alkylation may occur at both amino groups smolecule.com.

N-Acylation: Acylation of the amino groups, a common transformation, can be accomplished using acyl chlorides or acid anhydrides to form the corresponding amides researchgate.net. This reaction is often used for the protection of amino groups or for the synthesis of more complex derivatives researchgate.net. For instance, reaction with acyl chlorides under basic conditions would be expected to yield N-acylated products. The choice of the acylating agent and reaction conditions can influence whether mono- or di-acylation occurs.

A summary of expected N-alkylation and acylation reactions is presented below:

| Reaction Type | Reagent Example | Expected Product |

| N-Alkylation | Ethyl Iodide | N3,N4-diethylpyridine-3,4-diamine and/or N3-ethyl-N4,N4-diethylpyridinium iodide |

| N-Acylation | Acetyl Chloride | N-(4-(ethylamino)pyridin-3-yl)acetamide and/or N-(3-acetamido-4-ethylaminopyridin-4-yl)acetamide |

Condensation Reactions with Carbonyl Compounds to Form Imines or Schiff Bases

The primary amino group at the C3 position of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases masterorganicchemistry.com. This reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule masterorganicchemistry.com.

Recent studies on 3,4-diaminopyridine (B372788) have shown that it readily undergoes condensation with various substituted benzaldehydes to form stable Schiff bases researchgate.netnih.gov. The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen in some of these Schiff bases contributes to their stability researchgate.netnih.gov. It is expected that this compound would react similarly at its C3-amino group.

Furthermore, vicinal diamines like this compound can undergo condensation with α-dicarbonyl compounds, such as α-keto esters, to form fused heterocyclic systems. For example, the reaction of N4-methylpyridine-3,4-diamine with ethyl pyruvate (B1213749) leads to the formation of a pyrido[3,4-b]pyrazine (B183377) derivative thieme-connect.de. This type of cyclocondensation is a powerful method for the synthesis of complex heterocyclic scaffolds.

The general scheme for the formation of an imine from this compound and an aldehyde is as follows:

Figure 1: General reaction scheme for the formation of an imine (Schiff base) from this compound and an aldehyde.

Figure 1: General reaction scheme for the formation of an imine (Schiff base) from this compound and an aldehyde.

Pyridine (B92270) Ring Functionalization and Derivatization

The pyridine ring in this compound is activated towards electrophilic substitution by the strong electron-donating amino groups. Conversely, the inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on pyridine itself is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack minia.edu.eg. However, the presence of the two strongly activating amino groups at the C3 and C4 positions of this compound significantly enhances the electron density of the pyridine ring, making EAS reactions more feasible .

The amino groups direct electrophiles primarily to the ortho and para positions relative to themselves. In the case of this compound, the positions most activated towards electrophilic attack would be C2, C5, and C6. The precise regioselectivity of substitution will be a balance of the directing effects of both amino groups and the inherent reactivity of the pyridine ring positions. Computational studies on related systems could help predict the most likely sites of substitution by evaluating the activation energies for attack at different positions . Common electrophilic substitution reactions include nitration, halogenation, and sulfonation libretexts.org.

Nucleophilic Aromatic Substitution (NAS) Reactions

The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups at positions activated by the ring nitrogen (the ortho and para positions) youtube.comlibretexts.org. While this compound itself does not possess an obvious leaving group, derivatives of this compound, for example, those containing a halogen at the C2 or C6 position, would be expected to be highly susceptible to SNAr.

Redox Chemistry of this compound

The redox behavior of this compound is influenced by both the pyridine ring and the amino substituents.

Oxidation: The amino groups of this compound can be susceptible to oxidation. Based on the reactivity of the analogous N4-methylpyridine-3,4-diamine, oxidation can lead to the formation of the corresponding nitroso or nitro derivatives . Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed for such transformations . The pyridine nitrogen itself can also be oxidized to an N-oxide, although this typically requires stronger oxidizing agents like peracids.

Reduction: The pyridine ring of this compound can be reduced under certain conditions. Catalytic hydrogenation, for instance, can lead to the corresponding piperidine (B6355638) derivative. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of reduction. It is also possible to selectively reduce other functional groups that might be introduced onto the molecule without affecting the aromaticity of the pyridine ring .

A summary of potential redox reactions is provided in the table below:

| Reaction Type | Reagent Example | Expected Product |

| Oxidation | Hydrogen Peroxide | N4-ethyl-nitro-pyridine-3,4-diamine derivatives |

| Reduction | H₂, Pd/C | N4-ethylpiperidine-3,4-diamine |

Oxidation Reactions Leading to Nitroso or Nitro Derivatives

The amino groups of diaminopyridine derivatives are susceptible to oxidation. While specific studies on the direct oxidation of this compound are not extensively documented, the oxidation of analogous compounds such as N4-methylpyridine-3,4-diamine suggests that it can be oxidized to form the corresponding nitroso or nitro derivatives. researchgate.net Common oxidizing agents for such transformations include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Mechanistic insights from theoretical studies on the dinitration of 2,6-diaminopyridine (B39239) in a concentrated nitric-sulfuric acid system suggest that a HSO₄⁻-NO₂⁺ complex is the dominant active nitrating intermediate. researchgate.net The presence of water, formed during the reaction, can lead to the formation of less reactive intermediates and side products. researchgate.net This highlights the importance of controlling reaction conditions, particularly water content and temperature, to achieve desired product selectivity in the nitration of diaminopyridines. researchgate.net

Table 1: General Conditions for Oxidation of Analogous Diaminopyridines

| Reactant | Oxidizing Agent(s) | Potential Product(s) | Reference |

| N4-methylpyridine-3,4-diamine | KMnO₄, H₂O₂ | Nitroso or nitro derivatives | |

| 2,6-diaminopyridine | HNO₃/H₂SO₄ | 2,6-diamino-3,5-dinitropyridine | researchgate.net |

Reduction Reactions Yielding Amine Derivatives

This compound is typically synthesized through the reduction of a corresponding nitro-substituted pyridine. The common precursor is N-ethyl-3-nitropyridin-4-amine. The reduction of the nitro group to an amino group is a standard transformation in organic synthesis.

Catalytic hydrogenation is a widely used method for this purpose. For instance, the synthesis of N4-benzylpyridine-3,4-diamine is achieved with a 90% yield through the catalytic hydrogenation of N-benzyl-3-nitropyridin-4-amine using palladium on carbon (Pd/C) as the catalyst in ethanol (B145695). Similarly, N,N-dimethylpyridine-3,4-diamine is prepared by the reduction of N,N-dimethyl-3-nitropyridin-4-amine using 10% Pd/C under a hydrogen atmosphere in THF, yielding the product in 98% yield. rsc.org Another approach involves the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids to produce 4-aminopyridine. semanticscholar.org

Table 2: Synthesis of N4-Alkyl-pyridine-3,4-diamines via Reduction of Nitro Precursors

| Nitro Precursor | Catalyst/Reagents | Solvent | Product | Yield | Reference |

| N-Benzyl-3-nitropyridin-4-amine | Pd/C, H₂ | Ethanol | N4-Benzylpyridine-3,4-diamine | 90% | |

| N,N-Dimethyl-3-nitropyridin-4-amine | 10% Pd/C, H₂ | THF | N,N-Dimethylpyridine-3,4-diamine | 98% | rsc.org |

| 4-(3-nitropyridin-4-yl)morpholine | 10% Pd/C, H₂ | 1,4-Dioxane | 4-Morpholinopyridin-3-amine | 76% | rsc.org |

| 4-Amino-3-nitropyridine (B158700) | Tin(II) chloride | Acidic Solution | 2-Chloro-3,4-diaminopyridine | - | google.com |

Cross-Coupling and Catalytic Transformations

The pyridine and diamine functionalities of this compound make it and its derivatives suitable candidates for use as ligands in various transition metal-catalyzed reactions.

Applications in Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions are powerful tools for the formation of arylamines. nih.gov Diamine ligands are known to be effective in copper-catalyzed Ullmann-type couplings, and similar bidentate N,N-ligands are used in palladium catalysis. nih.govtcichemicals.com The two nitrogen atoms of this compound can chelate to a metal center, forming a stable complex that can facilitate catalytic cycles. While direct application of this compound as a ligand in palladium-catalyzed C-N coupling is not explicitly detailed in the provided results, the utility of other diamine ligands suggests its potential. For example, palladium complexes with diamine or diimine ligands have been synthesized and used in Suzuki cross-coupling reactions. rsc.org

Table 3: Examples of Diamine Ligands in Metal-Catalyzed Cross-Coupling Reactions

| Ligand Type | Metal Catalyst | Reaction Type | Substrates | Reference |

| Benzene-1,2-diamine | Copper | Ullmann-type C-N and C-O coupling | Aryl bromides, amines, alcohols | tcichemicals.com |

| Diimine/Diamine | Palladium | Suzuki-Miyaura | Aryl halides, boronic acids | rsc.org |

| (Imino)pyridine | Palladium(II) | Methoxycarbonylation | 1-Octenes | researchgate.net |

Transition Metal-Catalyzed Alkylation Reactions (e.g., C(sp3)–H alkylation)

Transition metal-catalyzed C(sp3)–H alkylation is an atom-economical method for forming C-C bonds. Ruthenium complexes bearing α-diimine ligands have been shown to be effective catalysts for the N-alkylation of amines with alcohols. unipd.itacs.org A notable example is the N,N'-dialkylation of 2,6-diaminopyridine with benzyl (B1604629) alcohol, which proceeds in very good yield. unipd.it This suggests that the amino groups of this compound could be susceptible to similar alkylation reactions.

Furthermore, pyridine-containing ligands are employed in transition-metal-catalyzed C–H functionalization. nih.gov For instance, zirconium complexes with tridentate [ONO]-type amine-bridged bis(phenolato) ligands catalyze the ortho-selective C–H alkylation of pyridines. nih.gov This indicates that derivatives of this compound could be designed to act as directing groups or ligands in such transformations.

Ligand Design and Application in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a major area of research. nih.gov Pyridine-containing compounds are attractive scaffolds for chiral ligands due to their rigid and well-defined structure. diva-portal.org Chiral diamines are also a well-established class of ligands for a variety of asymmetric transformations. chemrxiv.org

This compound provides a versatile platform for the design of new chiral ligands. Chirality can be introduced by several means:

Modification of the ethyl group with a chiral substituent.

Acylation of the N3-amino group with a chiral carboxylic acid to form a chiral pyridinamide ligand. nih.gov

Reaction with a chiral aldehyde or ketone to form a chiral Schiff base.